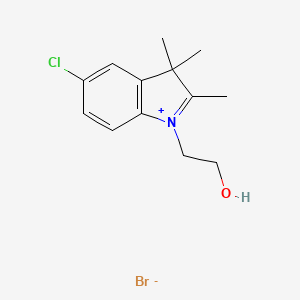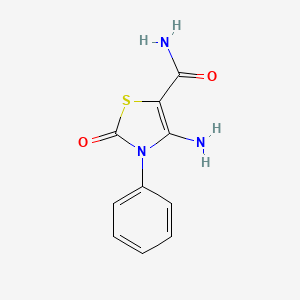
4-Amino-2-oxo-3-phenyl-2,3-dihydro-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-oxo-3-phenyl-2,3-dihydro-1,3-thiazole-5-carboxamide is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-oxo-3-phenyl-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with α-haloketones, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-oxo-3-phenyl-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of the thiazole ring, such as sulfoxides, sulfones, and substituted thiazoles. These derivatives can have different biological activities and applications .
Aplicaciones Científicas De Investigación
4-Amino-2-oxo-3-phenyl-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-oxo-3-phenyl-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 5-Amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxamide
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide .
Uniqueness
4-Amino-2-oxo-3-phenyl-2,3-dihydro-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Propiedades
Número CAS |
111698-75-0 |
|---|---|
Fórmula molecular |
C10H9N3O2S |
Peso molecular |
235.26 g/mol |
Nombre IUPAC |
4-amino-2-oxo-3-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C10H9N3O2S/c11-8-7(9(12)14)16-10(15)13(8)6-4-2-1-3-5-6/h1-5H,11H2,(H2,12,14) |
Clave InChI |
HVJSZPUKMWYRHU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=C(SC2=O)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-Bromohexyl)oxy]naphthalene](/img/structure/B14310902.png)
![5-[5-(Propan-2-yl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]pentanamide](/img/structure/B14310906.png)
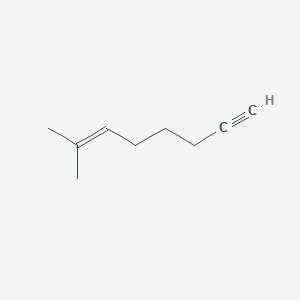
![[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile](/img/structure/B14310915.png)
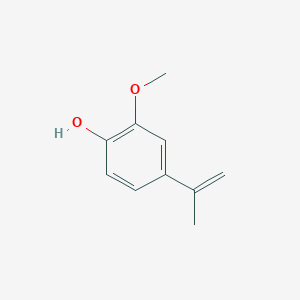


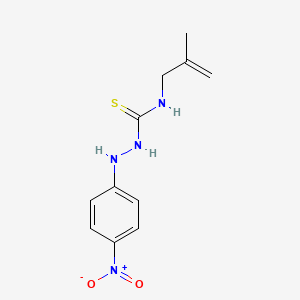
![2-[2-(Benzenesulfonyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14310939.png)
![[1-(2-Chloroethyl)-1H-imidazol-4-yl]methanol](/img/structure/B14310945.png)

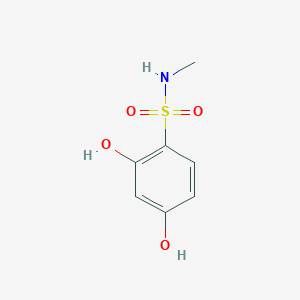
acetate](/img/structure/B14310976.png)
